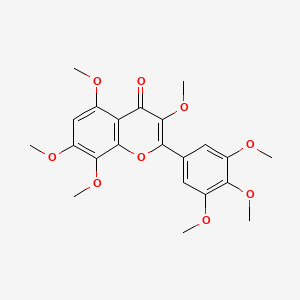

Hibiscetin heptamethyl ether

Description

This compound is a natural product found in Murraya exotica, Murraya paniculata, and other organisms with data available.

Structure

3D Structure

Propriétés

IUPAC Name |

3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWYRUBZJYCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Hibiscetin Heptamethyl Ether: A Technical Guide to Its Natural Sources, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hibiscetin (B1631911) heptamethyl ether, a polymethoxylated flavone (B191248), has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed methodologies for its extraction and purification, and an in-depth analysis of its biological activities and associated signaling pathways. Quantitative data from various studies have been compiled and presented for comparative analysis. Furthermore, this document includes detailed experimental protocols and visual diagrams of key signaling pathways to facilitate further research and drug development efforts.

Natural Sources of Hibiscetin Heptamethyl Ether

This compound, also known by its IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a naturally occurring flavonoid. While its parent compound, hibiscetin, is found in Hibiscus sabdariffa, the heptamethylated form has been identified in other plant species. The primary documented natural sources of this compound are plants from the Rutaceae family, commonly known as the citrus family.

Table 1: Natural Sources and Yield of this compound

| Plant Species | Family | Plant Part | Extraction Solvent(s) | Reported Yield | Reference(s) |

| Murraya exotica | Rutaceae | Leaves, Branches | Acetone, Methanol (B129727) | Data not available | [1] |

| Murraya paniculata | Rutaceae | Leaves, Branches, Peel and pulp of ripe fruits | Methanol, Ethanol (B145695) | Data not available | [1] |

| Citrus unshiu | Rutaceae | Peels | Ethanol, Hexane | Data not available | |

| Citrus reticulata | Rutaceae | Not specified | Data not available | Data not available | |

| Melicope triphylla | Rutaceae | Not specified | Data not available | Data not available |

Experimental Protocols

General Extraction and Isolation of Flavonoids from Plant Material

The following is a generalized protocol for the extraction and isolation of flavonoids, including this compound, from plant sources. This protocol is a composite of methodologies described in the literature for flavonoid extraction from Murraya and Citrus species.

2.1.1. Materials and Reagents

-

Dried and powdered plant material (e.g., leaves, peels)

-

Solvents: n-hexane, dichloromethane (B109758), ethyl acetate, methanol, ethanol (analytical grade)

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Pre-coated TLC plates (Silica gel 60 F254)

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system with a C18 column

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass Spectrometer (MS)

2.1.2. Extraction Procedure

-

Defatting: The dried and powdered plant material is first macerated with n-hexane at room temperature for 24-48 hours to remove lipids and other nonpolar compounds. This step is repeated 2-3 times.

-

Flavonoid Extraction: The defatted plant material is then air-dried and subsequently extracted with a more polar solvent, typically methanol or ethanol, using a Soxhlet apparatus or maceration at room temperature for 48-72 hours. The extraction is repeated until the extract becomes colorless.

-

Concentration: The combined alcoholic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.

2.1.3. Fractionation and Purification

-

Solvent-Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as dichloromethane, ethyl acetate, and n-butanol. The fractions are collected and concentrated. This compound, being a polymethoxylated flavone, is expected to be present in the less polar fractions (e.g., dichloromethane or ethyl acetate).

-

Column Chromatography: The fraction showing the highest concentration of the target compound (as determined by preliminary TLC analysis) is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by TLC.

-

Sephadex LH-20 Chromatography: Fractions containing the compound of interest are further purified by column chromatography on Sephadex LH-20, using methanol as the eluent, to remove pigments and other impurities.

-

Preparative HPLC: Final purification is achieved by preparative HPLC on a C18 column with a suitable mobile phase, typically a gradient of methanol and water or acetonitrile (B52724) and water.

2.1.4. Structural Elucidation

The purified compound is identified and its structure confirmed using spectroscopic techniques, including:

-

¹H-NMR and ¹³C-NMR: To determine the carbon-hydrogen framework.

-

Mass Spectrometry (ESI-MS): To determine the molecular weight and fragmentation pattern.

Synthesis of this compound from Hibiscetin

As an alternative to extraction from natural sources, this compound can be synthesized from its parent compound, hibiscetin.

-

Acetylation of Hibiscetin: Hibiscetin is first acetylated to protect the hydroxyl groups.

-

Methylation: The acetylated hibiscetin is then methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone). This reaction replaces the acetyl groups with methyl groups.

-

Purification: The resulting this compound is then purified using chromatographic techniques as described above.

Biological Activities and Signaling Pathways

This compound has demonstrated a range of biological activities, primarily anti-inflammatory and anti-cancer effects. These activities are attributed to its ability to modulate key cellular signaling pathways.

Anti-Inflammatory Activity

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators. Studies on related polymethoxylated flavones suggest that the mechanism of action involves the suppression of key inflammatory signaling pathways.[2]

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound is thought to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines.

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is also crucial in the inflammatory response. This compound may exert its anti-inflammatory effects by modulating the phosphorylation and activation of these kinases.

Anti-Cancer Activity

This compound has shown promise as an anti-cancer agent, demonstrating inhibitory effects on the growth of various cancer cell lines.[3] Its mechanisms of action are multifaceted and involve the modulation of several signaling pathways critical for cancer cell proliferation, survival, and metastasis.

-

PI3K/Akt Signaling Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is frequently hyperactivated in cancer and plays a key role in cell growth, survival, and proliferation. This compound may inhibit this pathway, leading to the induction of apoptosis and cell cycle arrest in cancer cells.

-

MAPK Signaling Pathway: As in inflammation, the MAPK pathway is also implicated in cancer progression. By modulating this pathway, this compound can influence cell proliferation and survival.

-

Induction of Apoptosis: this compound can induce programmed cell death (apoptosis) in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. This involves the regulation of pro-apoptotic and anti-apoptotic proteins.

Future Perspectives

This compound presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and anti-cancer therapies. However, further research is required to fully elucidate its pharmacological profile. Key areas for future investigation include:

-

Quantitative Analysis: There is a critical need for studies focused on quantifying the yield of this compound from its natural sources to assess the feasibility of large-scale extraction.

-

Detailed Mechanistic Studies: While the involvement of major signaling pathways has been suggested, more detailed molecular studies are necessary to identify the specific protein targets of this compound.

-

In Vivo Efficacy and Safety: Comprehensive in vivo studies are required to evaluate the therapeutic efficacy, pharmacokinetic properties, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: SAR studies could help in the design and synthesis of more potent and selective analogs of this compound.

Conclusion

This compound is a naturally occurring polymethoxylated flavone with significant potential as a lead compound for drug discovery. This technical guide has summarized the current knowledge on its natural sources, isolation procedures, and biological activities. The provided experimental protocols and pathway diagrams are intended to serve as a valuable resource for researchers in the field, facilitating further exploration of this promising natural product. The lack of quantitative yield data remains a significant gap in the literature, and future research efforts should prioritize addressing this to enable the sustainable development of this compound-based therapeutics.

References

- 1. A comprehensive review of the botany, phytochemistry, pharmacology, and toxicology of Murrayae Folium et Cacumen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Crucial Polymethoxyflavones Tangeretin and 3,5,6,7,8,3′,4′-Heptamethoxyflavone and Evaluation of Their Contribution to Anticancer Effects of Pericarpium Citri Reticulatae ‘Chachi’ during Storage - PMC [pmc.ncbi.nlm.nih.gov]

Isolation of Hibiscetin Heptamethyl Ether from Murraya exotica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the isolation and characterization of hibiscetin (B1631911) heptamethyl ether, a polymethoxylated flavone, from the leaves of Murraya exotica. Murraya exotica, a plant rich in flavonoids and coumarins, presents a promising natural source for this bioactive compound.[1][2] This document provides a comprehensive overview of the extraction, fractionation, and purification protocols, supported by quantitative data and detailed experimental methodologies. Furthermore, it outlines the analytical techniques for the structural elucidation of the isolated compound. Visual diagrams are provided to illustrate the experimental workflow. While specific signaling pathways for hibiscetin heptamethyl ether from this source are yet to be fully elucidated, this guide serves as a foundational resource for further pharmacological investigation and drug development.

Introduction

Murraya exotica L., a member of the Rutaceae family, is an evergreen shrub widely distributed in tropical and subtropical regions. Traditionally, it has been used in folk medicine for the treatment of various ailments.[1] Phytochemical investigations have revealed that the leaves of M. exotica are a rich source of various secondary metabolites, including coumarins, alkaloids, and notably, flavonoids.[1][2] Among these, polymethoxylated flavones (PMFs) are of significant interest due to their potential biological activities.

This compound (3',4',5',3,5,7,8-Heptamethoxyflavone) is a specific PMF that has been identified in the leaves of Murraya exotica.[3] This guide provides a detailed methodology for its isolation and characterization, aiming to facilitate further research into its therapeutic potential.

Physicochemical Data of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₂H₂₄O₉ | [3] |

| Molecular Weight | 432.42 g/mol | [3] |

| Appearance | Yellow needles (predicted) | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform, ethyl acetate (B1210297) |

Experimental Protocols

The following sections provide a detailed, step-by-step guide for the isolation and purification of this compound from the leaves of Murraya exotica.

Plant Material Collection and Preparation

-

Collection: Fresh leaves of Murraya exotica are collected.

-

Authentication: The plant material is authenticated by a qualified botanist.

-

Drying: The leaves are air-dried in the shade at room temperature for 7-10 days until brittle.

-

Grinding: The dried leaves are ground into a coarse powder using a mechanical grinder.

Extraction of Total Flavonoids

This protocol is based on a general method for flavonoid extraction from Murraya species.

-

Maceration: The powdered leaves (1 kg) are macerated with 95% ethanol (5 L) at room temperature for 72 hours with occasional shaking.

-

Filtration: The extract is filtered through Whatman No. 1 filter paper.

-

Concentration: The filtrate is concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude ethanol extract.

Fractionation of the Crude Extract

-

Solvent-Solvent Partitioning: The crude ethanol extract is suspended in distilled water (500 mL) and sequentially partitioned with solvents of increasing polarity:

-

n-hexane (3 x 500 mL)

-

Chloroform (3 x 500 mL)

-

Ethyl acetate (3 x 500 mL)

-

n-butanol (3 x 500 mL)

-

-

Fraction Concentration: Each fraction is concentrated under reduced pressure to yield the respective dried fractions. The ethyl acetate fraction is expected to be rich in flavonoids.

Isolation and Purification of this compound

The ethyl acetate fraction is subjected to chromatographic techniques for the isolation of the target compound.

-

Silica (B1680970) Gel Column Chromatography:

-

The dried ethyl acetate fraction (10 g) is adsorbed onto silica gel (60-120 mesh) and loaded onto a silica gel column.

-

The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate.

-

Fractions of 50 mL each are collected and monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (7:3 v/v) and visualized under UV light (254 nm and 365 nm).

-

Fractions with similar TLC profiles are pooled together.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

The pooled fractions containing the compound of interest are further purified by Prep-HPLC.

-

Column: C18 reverse-phase column (e.g., 250 x 20 mm, 10 µm).

-

Mobile Phase: A gradient of methanol and water.

-

Detection: UV detector at a wavelength of 330 nm.

-

The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic methods.

| Technique | Expected Observations |

| ¹H-NMR | Signals corresponding to methoxy (B1213986) groups and aromatic protons. |

| ¹³C-NMR | Resonances for carbonyl carbon, aromatic carbons, and methoxy carbons. |

| Mass Spectrometry (MS) | A molecular ion peak consistent with the molecular formula C₂₂H₂₄O₉. |

Experimental Workflow and Diagrams

The following diagrams illustrate the key processes in the isolation and potential analysis of this compound.

References

Hibiscetin Heptamethyl Ether (CAS 21634-52-6): A Technical Overview of a Scarcely Explored Polymethoxyflavone

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively details the biological activities of various polymethoxyflavones (PMFs). However, specific experimental data for Hibiscetin Heptamethyl Ether, corresponding to CAS number 21634-52-6, is exceptionally limited. The majority of published research on "heptamethoxyflavone" refers to its isomer, 3,5,6,7,8,3',4'-heptamethoxyflavone (HMF), with CAS number 1178-24-1. This guide provides a comprehensive overview of the available information on this compound and presents a detailed analysis of its well-studied isomer, HMF, to offer valuable context and direction for future research.

Introduction to this compound (CAS 21634-52-6)

This compound, systematically named 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, is a polymethoxyflavone. Flavonoids are a large class of plant secondary metabolites known for their diverse biological activities. The presence of multiple methoxy (B1213986) groups in PMFs generally enhances their metabolic stability and oral bioavailability compared to their hydroxylated counterparts. While found in nature, specific biological studies on this particular isomer are scarce in publicly accessible scientific literature.

Chemical and Physical Properties

A summary of the key chemical and physical properties for this compound is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 21634-52-6 |

| IUPAC Name | 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |

| Molecular Formula | C₂₂H₂₄O₉ |

| Molecular Weight | 432.42 g/mol |

| Appearance | Not specified in available literature |

| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and chloroform. |

Synthesis of Polymethoxyflavones

Biological Activities of the Isomer 3,5,6,7,8,3',4'-Heptamethoxyflavone (HMF)

In contrast to the limited data on this compound, its isomer HMF (CAS 1178-24-1) has been the subject of numerous studies. The following sections summarize the key findings for HMF, which may provide insights into the potential activities of other heptamethoxyflavone isomers.

Anti-Inflammatory Activity

HMF has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. It has been shown to suppress the production of pro-inflammatory mediators and modulate inflammatory signaling pathways.

Table 2: Anti-Inflammatory Activity of HMF

| Assay | Model | Effect | Quantitative Data |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 macrophages | Inhibition of NO production | - |

| Pro-inflammatory Cytokines | LPS-stimulated microglial cells | Reduction of TNF-α and IL-1β expression | - |

| T-cell Growth | Anti-CD3/CD28 stimulated mouse spleen cells | Inhibition of T-cell proliferation | - |

Neuroprotective Effects

HMF has been investigated for its potential to protect neuronal cells from damage and to modulate signaling pathways involved in neurodegeneration and memory.

Table 3: Neuroprotective Effects of HMF

| Assay | Model | Effect | Quantitative Data |

| Neuronal Cell Viability | Ischemia-reperfusion injury in mice | Protection against neuronal cell death | - |

| Memory Impairment | Scopolamine-induced amnesia in mice | Amelioration of memory deficits | - |

Anticancer Activity

Several studies have explored the potential of HMF as an anticancer agent, demonstrating its ability to inhibit the proliferation of various cancer cell lines.

Table 4: Anticancer Activity of HMF

| Cell Line | Cancer Type | Effect | IC₅₀ Value |

| A549 | Non-small cell lung cancer | Inhibition of cell proliferation, induction of apoptosis | Not specified |

| PC-3 | Prostate cancer | Inhibition of cell proliferation | > 50 µM |

| DU145 | Prostate cancer | Inhibition of cell proliferation | > 50 µM |

Signaling Pathways Modulated by HMF

HMF has been shown to exert its biological effects by modulating several key signaling pathways.

MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway is crucial in regulating cellular processes like inflammation and proliferation. HMF has been shown to inhibit the phosphorylation of key MAPK members.

NF-κB Signaling Pathway

The NF-κB pathway is another critical regulator of inflammation. HMF has been reported to suppress the activation of NF-κB.

3',4',5',3,5,7,8-heptamethoxyflavone chemical properties

An In-depth Technical Guide to the Chemical Properties and Biological Activities of 3',4',5',3,5,7,8-Heptamethoxyflavone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4',5',3,5,7,8-Heptamethoxyflavone, a polymethoxyflavone predominantly found in citrus peels, has garnered significant attention within the scientific community for its diverse and potent biological activities.[1][2] This document provides a comprehensive overview of its chemical properties, biological functions, and the experimental methodologies used to elucidate its mechanisms of action. This guide is intended to serve as a technical resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Note on nomenclature: The chemical structure referred to in this guide is most consistently identified in scientific literature as 3,5,6,7,8,3',4'-heptamethoxyflavone.

Chemical Properties

The fundamental chemical and physical properties of 3',4',5',3,5,7,8-heptamethoxyflavone are summarized in the table below. These data are essential for its identification, characterization, and application in experimental settings.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-3,5,6,7,8-pentamethoxychromen-4-one | [1][3] |

| Synonyms | HMF, NSC 618928, 3-Methoxynobiletin | [1][3] |

| CAS Number | 1178-24-1 | [1][3] |

| Molecular Formula | C₂₂H₂₄O₉ | [1][3] |

| Molecular Weight | 432.4 g/mol | [1][3] |

| Physical Description | Solid | [3] |

| Melting Point | 129 - 131 °C | [3] |

| Solubility | Soluble in DMSO and Methanol | [1] |

| Natural Sources | Citrus reticulata (Tangerine), Citrus unshiu (Satsuma) | [1][4] |

Biological Activities and Therapeutic Potential

This polymethoxyflavone exhibits a broad spectrum of biological activities, making it a promising candidate for further investigation in drug discovery. Its key activities include neuroprotective, anti-inflammatory, anti-cancer, and skin-protective effects.

Neuroprotective and Anti-Neuroinflammatory Effects

3',4',5',3,5,7,8-Heptamethoxyflavone has demonstrated significant neuroprotective properties in various preclinical models. It has been shown to ameliorate depression-like behaviors and restore the expression of brain-derived neurotrophic factor (BDNF), a key molecule involved in neurogenesis and neuroplasticity.[1] In a mouse model of global cerebral ischemia, administration of this compound protected against memory impairment and neuronal cell death in the hippocampus.[5] This neuroprotection is attributed to its ability to induce BDNF production and exert anti-inflammatory effects by suppressing microglial activation.[5][6]

Anti-Cancer Activity

The compound has shown inhibitory effects on the proliferation of several cancer cell lines, including B16 melanoma, CCRF-HSB-2 leukemia, and TGBC11TKB gastric cancer cells.[1] Furthermore, it acts as an inhibitor of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are multidrug resistance proteins that contribute to chemotherapy failure.[1]

Dermatological Applications and Anti-Photoaging Effects

In the context of dermatology, 3',4',5',3,5,7,8-heptamethoxyflavone shows promise in preventing skin photoaging. It inhibits collagenase activity and prevents the UVB-induced decrease in type I procollagen (B1174764) synthesis in human dermal fibroblasts.[1][4] This is achieved by modulating key signaling pathways involved in the expression of matrix metalloproteinases (MMPs).[4]

Signaling Pathways

The biological effects of 3',4',5',3,5,7,8-heptamethoxyflavone are mediated through its interaction with several key intracellular signaling pathways.

cAMP/ERK/CREB Signaling Pathway

This flavone (B191248) induces the expression of Brain-Derived Neurotrophic Factor (BDNF) by activating the cAMP/ERK/CREB signaling pathway.[7] This pathway is crucial for neuronal survival, differentiation, and synaptic plasticity.

MAPK and TGF-β/Smad Signaling in Skin Photoaging

In human dermal fibroblasts, 3',4',5',3,5,7,8-heptamethoxyflavone mitigates the effects of UVB radiation by inhibiting the phosphorylation of key components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK, JNK, and c-Jun.[4] This, in turn, suppresses the expression of matrix metalloproteinase-1 (MMP-1), an enzyme responsible for collagen degradation. Concurrently, it appears to modulate the TGF-β/Smad pathway to promote the synthesis of type I procollagen.[4]

Experimental Protocols

The following section outlines the general methodologies for key experiments cited in the literature. For detailed, step-by-step protocols, it is recommended to consult the primary research articles.

Cell Viability Assay

-

Objective: To determine the cytotoxic effect of 3',4',5',3,5,7,8-heptamethoxyflavone on cell lines.

-

Methodology:

-

Cells (e.g., human dermal fibroblasts, cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of the compound dissolved in a suitable solvent (e.g., DMSO) for a specified period (e.g., 24-72 hours).

-

A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™, is added to each well.

-

After incubation, the absorbance or fluorescence is measured using a microplate reader.

-

Cell viability is calculated as a percentage relative to the untreated control cells.

-

Collagenase Activity Assay

-

Objective: To measure the inhibitory effect of the compound on collagenase (MMP-1) activity.

-

Methodology:

-

A fluorescently labeled collagen substrate is used.

-

Recombinant human collagenase is incubated with the substrate in the presence and absence of various concentrations of 3',4',5',3,5,7,8-heptamethoxyflavone.

-

The reaction is allowed to proceed at 37°C for a set time.

-

The cleavage of the substrate by collagenase results in an increase in fluorescence, which is measured using a fluorometer.

-

The percentage of inhibition is calculated by comparing the fluorescence in the presence of the inhibitor to the control.

-

Measurement of Type I Procollagen Synthesis

-

Objective: To quantify the amount of newly synthesized type I procollagen in cell culture.

-

Methodology:

-

Human dermal fibroblasts are cultured and treated with the compound, often after being exposed to an inducer of collagen damage like UVB radiation.

-

The cell culture supernatant is collected after the treatment period.

-

The concentration of type I procollagen in the supernatant is determined using a specific enzyme-linked immunosorbent assay (ELISA) kit.

-

The results are typically normalized to the total protein content of the cell lysates.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins in signaling pathways.

-

Methodology:

-

Cells are treated with the compound and then lysed to extract total proteins.

-

Protein concentration is determined using a method such as the Bradford or BCA assay.

-

Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., phospho-ERK, total ERK, MMP-1, β-actin).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

-

Band intensities are quantified using densitometry software and normalized to a loading control like β-actin.

-

Conclusion

3',4',5',3,5,7,8-Heptamethoxyflavone is a multifaceted natural compound with significant therapeutic potential. Its well-defined chemical properties and diverse biological activities, particularly its neuroprotective, anti-cancer, and anti-photoaging effects, make it a compelling subject for further research and development. The information and experimental frameworks provided in this guide offer a solid foundation for scientists and researchers to explore the full potential of this promising flavonoid.

References

- 1. caymanchem.com [caymanchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O9 | CID 150893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a Citrus Flavonoid, Inhibits Collagenase Activity and Induces Type I Procollagen Synthesis in HDFn Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3,5,6,7,8,3',4'-Heptamethoxyflavone, a citrus flavonoid, on protection against memory impairment and neuronal cell death in a global cerebral ischemia mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3,5,6,7,8,3′,4′-Heptamethoxyflavone, a Citrus Polymethoxylated Flavone, Attenuates Inflammation in the Mouse Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide on Hibiscetin Heptamethyl Ether: Properties, Protocols, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hibiscetin (B1631911) heptamethyl ether, a polymethoxyflavone (PMF), is a naturally occurring compound found in select plant species. As a member of the flavonoid family, it has garnered interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of hibiscetin heptamethyl ether, detailed experimental protocols for its study, and an exploration of its biological activities, with a focus on its anti-inflammatory effects and modulation of key signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known by its systematic IUPAC name 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one, possesses a range of distinct physical and chemical characteristics. These properties are crucial for its handling, formulation, and analysis in a laboratory setting.

Structural and General Properties

| Property | Value | Source |

| Molecular Formula | C₂₂H₂₄O₉ | --INVALID-LINK-- |

| Molecular Weight | 432.4 g/mol | --INVALID-LINK-- |

| IUPAC Name | 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | --INVALID-LINK-- |

| CAS Number | 21634-52-6 | --INVALID-LINK-- |

| Synonyms | 3,5,7,8,3',4',5'-Heptamethoxyflavone, Conyzatin dimethyl ether | --INVALID-LINK-- |

| Natural Sources | Murraya paniculata, Murraya exotica | --INVALID-LINK-- |

Physical Properties

| Property | Value | Notes |

| Melting Point | 129 - 131 °C | Data for 3,5,6,7,8,3',4'-heptamethoxyflavone.[4] |

| Solubility | Low aqueous solubility. | Polymethoxyflavones are generally soluble in solvents like DMSO, ethanol (B145695), and methanol.[1][2][3] |

Spectral Data

Spectral data is essential for the identification and structural elucidation of this compound.

| Spectroscopy | Data |

| Mass Spectrometry (LC-MS) | Precursor m/z: 433.149 [M+H]⁺.[4] |

| ¹³C NMR | Data has been reported but specific chemical shifts are not publicly available.[4] |

Experimental Protocols

This section outlines methodologies relevant to the study of this compound, drawing from established protocols for related polymethoxyflavones.

Isolation from Natural Sources

A general protocol for the isolation of polymethoxyflavones from plant material, such as the leaves of Murraya species, is as follows:

-

Extraction: Air-dried and powdered plant material is extracted with a suitable organic solvent, such as ethanol or methanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield.

-

Solvent Partitioning: The crude extract is concentrated under reduced pressure and then subjected to solvent-solvent partitioning. A common scheme involves partitioning between n-hexane, ethyl acetate, and water to separate compounds based on polarity.

-

Chromatography: The fraction containing the desired polymethoxyflavones (often the less polar fractions) is further purified using chromatographic techniques. This may involve:

-

Column Chromatography: Using silica (B1680970) gel or Sephadex LH-20 as the stationary phase with a gradient of organic solvents (e.g., hexane-ethyl acetate) as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): A final purification step using a C18 column with a mobile phase such as methanol-water or acetonitrile-water is often employed to obtain the pure compound.

-

Synthesis

A general synthetic route to polymethoxyflavones involves the following key steps:

-

Synthesis of a Substituted Acetophenone (B1666503): This serves as a key intermediate. For this compound, a suitably substituted 2'-hydroxyacetophenone (B8834) is required.

-

Condensation Reaction: The acetophenone is condensed with a substituted benzaldehyde (B42025) (in this case, 3,4,5-trimethoxybenzaldehyde) in the presence of a base to form a chalcone (B49325).

-

Cyclization: The resulting chalcone undergoes oxidative cyclization to form the flavone (B191248) ring system.

-

Methylation: Any remaining free hydroxyl groups are methylated using a methylating agent such as dimethyl sulfate (B86663) or methyl iodide in the presence of a base to yield the final heptamethylated product.

In Vitro Anti-inflammatory Assay (LPS-induced RAW264.7 Macrophages)

This protocol is widely used to assess the anti-inflammatory potential of compounds.[5][6]

-

Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ atmosphere.

-

Treatment: Cells are pre-treated with various concentrations of this compound (typically dissolved in DMSO) for a specified period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.

-

Analysis: After a suitable incubation period (e.g., 24 hours), the cell supernatant is collected to measure the levels of pro-inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and cytokines like TNF-α and IL-6 using ELISA kits. Cell lysates can be used for Western blot analysis of key signaling proteins.

In Vivo Anti-inflammatory Assay (Mouse Lipopolysaccharide-Challenge)

This in vivo model assesses the systemic anti-inflammatory effects of a compound.[7][8]

-

Animal Model: Male BALB/c mice are typically used.

-

Administration: this compound is administered to the mice, often via intraperitoneal injection, dissolved in a suitable vehicle.

-

LPS Challenge: After a set period (e.g., 30 minutes), the mice are challenged with an intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

Sample Collection: Blood samples are collected at a specific time point after the LPS challenge (e.g., 90 minutes).

-

Analysis: The serum is separated, and the levels of pro-inflammatory cytokines, such as TNF-α, are quantified using ELISA.

Biological Activity and Signaling Pathways

This compound, as a polymethoxyflavone, is anticipated to exhibit a range of biological activities, with anti-inflammatory and antioxidant effects being of primary interest.

Anti-inflammatory Activity

Studies on the closely related 3,5,6,7,8,3',4'-heptamethoxyflavone have demonstrated significant anti-inflammatory properties. This compound has been shown to suppress the activation of microglia in the brain and reduce the expression of the pro-inflammatory cytokine IL-1β in response to LPS.[9][10] Furthermore, it has been effective in reducing paw edema in the rat carrageenan-induced inflammation model.[7][8] These findings strongly suggest that this compound likely possesses similar anti-inflammatory capabilities.

Antioxidant Activity

Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to scavenge free radicals and chelate metal ions. While specific antioxidant data for this compound is limited, polymethoxyflavones as a class are recognized for their antioxidant potential.[1][11]

Modulation of Signaling Pathways

The anti-inflammatory effects of many flavonoids are mediated through their interaction with key intracellular signaling pathways. The NF-κB and MAPK signaling cascades are critical regulators of the inflammatory response.

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several polymethoxyflavones have been shown to inhibit NF-κB activation, thereby downregulating the expression of inflammatory mediators.[5][6]

References

- 1. Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 2. Improved bioaccessibility of polymethoxyflavones loaded into high internal phase emulsions stabilized by biopolymeric complexes: A dynamic digestion study via TNO's gastrointestinal model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 3,5,6,7,8,3',4'-Heptamethoxyflavone | C22H24O9 | CID 150893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory activity of 3,5,6,7,3′,4′-hexamethoxyflavone via repression of the NF-κB and MAPK signaling pathways in LPS-stimulated RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti‑inflammatory activity of 3,5,6,7,3',4'‑hexamethoxyflavone via repression of the NF‑κB and MAPK signaling pathways in LPS‑stimulated RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3',4',3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema and mouse lipopolysaccharide-challenge assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchwithrutgers.com [researchwithrutgers.com]

Technical Guide: Solubility of Hibiscetin Heptamethyl Ether in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a technical overview and generalized methodologies for determining the solubility of flavonoid compounds. As of the date of this guide, specific quantitative solubility data for hibiscetin (B1631911) heptamethyl ether in organic solvents is not extensively available in publicly accessible literature. The experimental protocols and discussions provided are based on established methods for similar flavonoid compounds and are intended to serve as a guide for researchers in this area.

Introduction to Flavonoid Solubility

Hibiscetin heptamethyl ether is a polymethoxylated flavonoid, a class of compounds known for their diverse biological activities. Like many flavonoids, its utility in pharmaceutical and nutraceutical applications is often linked to its solubility, which influences bioavailability and formulation development. The solubility of flavonoids in organic solvents is a critical parameter, dictated by the intricate interplay of the solute's molecular structure and the solvent's physicochemical properties.

The structure of this compound, with its seven methoxy (B1213986) groups, suggests a more lipophilic character compared to its parent compound, hibiscetin. This increased lipophilicity generally leads to better solubility in less polar organic solvents. However, the presence of a polar chromen-4-one core still influences its solubility profile across a range of solvents.

Factors that significantly affect the solubility of flavonoids include:

-

Solvent Polarity: A general principle is that "like dissolves like." The polarity of the solvent plays a crucial role in its ability to solvate the flavonoid molecule.

-

Temperature: Solubility is temperature-dependent. For most solid solutes in liquid solvents, solubility increases with temperature.

-

Hydrogen Bonding: The ability of the solvent to act as a hydrogen bond donor or acceptor can significantly impact its interaction with the flavonoid.

-

Molecular Structure of the Flavonoid: The presence and position of substituent groups (like hydroxyl vs. methoxy groups) can dramatically alter the solubility profile.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[1] The following is a generalized protocol that can be adapted for determining the solubility of this compound.

2.1. Materials and Equipment

-

This compound (solid, high purity)

-

Organic solvents of interest (e.g., ethanol, methanol, acetone, ethyl acetate, acetonitrile, dimethyl sulfoxide)

-

Analytical balance

-

Shaking incubator or water bath with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

2.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium is reached and the solution is saturated.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or pre-cooled syringe (to match the experimental temperature) to avoid precipitation.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining solid particles.

-

Dilute the filtered sample with a suitable solvent (usually the same solvent or mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Data Presentation

While specific quantitative data for this compound is not available, a representative table for presenting such data is provided below. Researchers who follow the above protocol would populate this table with their experimental findings.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Ethanol | 25 | Experimental Value | Experimental Value |

| Methanol | 25 | Experimental Value | Experimental Value |

| Acetone | 25 | Experimental Value | Experimental Value |

| Ethyl Acetate | 25 | Experimental Value | Experimental Value |

| Acetonitrile | 25 | Experimental Value | Experimental Value |

| DMSO | 25 | Experimental Value | Experimental Value |

| Ethanol | 37 | Experimental Value | Experimental Value |

| Methanol | 37 | Experimental Value | Experimental Value |

| Acetone | 37 | Experimental Value | Experimental Value |

| Ethyl Acetate | 37 | Experimental Value | Experimental Value |

| Acetonitrile | 37 | Experimental Value | Experimental Value |

| DMSO | 37 | Experimental Value | Experimental Value |

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

Caption: Workflow for solubility determination using the isothermal shake-flask method.

References

Spectroscopic Profile of Hibiscetin Heptamethyl Ether: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for hibiscetin (B1631911) heptamethyl ether, a naturally occurring polymethoxylated flavonoid. The information presented herein is intended to support research and development efforts in the fields of phytochemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

Hibiscetin heptamethyl ether, also known as 3,5,7,8,3',4',5'-heptamethoxyflavone, is a derivative of the flavonol hibiscetin, where all seven hydroxyl groups are replaced by methoxy (B1213986) groups. Its chemical structure is provided below:

IUPAC Name: 3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one[1] Molecular Formula: C₂₂H₂₄O₉[1] Molecular Weight: 432.42 g/mol [1] CAS Number: 21634-52-6[1]

This compound has been reported to be isolated from plants of the Murraya genus, such as Murraya exotica L.[2]

Spectroscopic Data

The following tables summarize the available spectroscopic data for this compound.

Mass Spectrometry

Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.

Table 1: Liquid Chromatography-Mass Spectrometry (LC-MS) Data [1]

| Parameter | Value |

| Ionization Mode | Positive |

| Precursor Ion ([M+H]⁺) m/z | 433.149 |

| Major Fragment Ions (MS²) from [M+H]⁺ | |

| m/z 403.102203 | (Relative Abundance: 100) |

| m/z 433.149414 | (Relative Abundance: 96.22) |

| m/z 434.152863 | (Relative Abundance: 19.02) |

| m/z 183.028595 | (Relative Abundance: 18.48) |

| m/z 418.125244 | (Relative Abundance: 18.36) |

Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data [1]

| Technique | Data Availability |

| GC-MS | A spectrum is available in the CD-323-0-0 database. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the detailed structural elucidation of organic molecules. While a ¹³C NMR spectrum has been reported, the complete dataset is not publicly available.

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Data [1]

| Technique | Data Availability |

| ¹³C NMR | A spectrum is available, copyright of W. Robien, Inst. of Org. Chem., Univ. of Vienna. |

Note: Detailed chemical shifts (δ) and coupling constants (J) for ¹H NMR and ¹³C NMR are not currently available in the public domain and would require access to the original research data or re-acquisition of the spectra.

Other Spectroscopic Data

Experimental Protocols

Detailed experimental protocols for the acquisition of the above spectroscopic data are not explicitly provided in the publicly accessible databases. However, general methodologies for the spectroscopic analysis of flavonoids are well-established.

General Protocol for LC-MS Analysis of Flavonoids

-

Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Chromatographic Separation: The sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, typically equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water (often with a formic acid or ammonium (B1175870) acetate (B1210297) additive) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly used to separate the analyte.

-

Mass Spectrometric Detection: The eluent from the chromatography column is introduced into the mass spectrometer. For flavonoids, electrospray ionization (ESI) is a common ionization technique. Data is acquired in both full scan mode to determine the parent ion mass and in tandem MS (MS/MS) mode to obtain fragmentation patterns for structural elucidation.

General Protocol for NMR Spectroscopy of Flavonoids

-

Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

-

Data Acquisition: ¹H NMR, ¹³C NMR, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra are acquired on a high-field NMR spectrometer.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the isolation and spectroscopic characterization of a natural product like this compound.

Caption: Workflow for Natural Product Characterization.

Potential Signaling Pathway Involvement

While specific signaling pathways involving this compound are not yet elucidated, polymethoxylated flavonoids are known to exhibit a range of biological activities, including anti-inflammatory and anti-cancer effects. A hypothetical signaling pathway that could be investigated for this class of compounds is the NF-κB signaling pathway, which is a key regulator of inflammation.

Caption: Hypothetical Inhibition of NF-κB Pathway.

This guide serves as a repository of the currently available spectroscopic information for this compound. Further research is warranted to obtain a complete spectroscopic profile and to explore its biological activities and potential therapeutic applications.

References

Potential Therapeutic Targets of Methylated Flavonoids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavonoids, a diverse group of polyphenolic compounds found in plants, have long been recognized for their potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] However, their therapeutic application has often been limited by poor bioavailability and rapid metabolism.[3][4] Methylation of flavonoids, a naturally occurring modification, has been shown to enhance their metabolic stability and membrane transport, leading to increased oral bioavailability and, in many cases, improved biological activity.[4][5][6] This technical guide provides a comprehensive overview of the potential therapeutic targets of methylated flavonoids, with a focus on their applications in oncology, inflammation, and neurodegenerative diseases. We will delve into the molecular mechanisms of action, present quantitative data for comparative analysis, detail key experimental protocols for their study, and visualize complex biological pathways and workflows.

I. Therapeutic Targets in Oncology

Methylated flavonoids have emerged as promising candidates for cancer chemoprevention and therapy. Their mechanisms of action often differ from their unmethylated counterparts, highlighting the significance of this chemical modification.

A. Key Methylated Flavonoids and Their Anticancer Activity

Several methylated flavonoids have demonstrated significant anticancer effects across various cancer cell lines. Notable examples include 5,7-dimethoxyflavone (B190784), tangeretin (B192479), nobiletin (B1679382), and derivatives of quercetin (B1663063).

-

5,7-Dimethoxyflavone (DMF): A major bioactive component of Kaempferia parviflora, DMF has shown potent antiproliferative activity.[7][8] Studies have indicated that DMF can induce cell cycle arrest and apoptosis in different cancer models. In hepatocellular carcinoma (HCC), DMF has been shown to inhibit tumor progression by increasing intestinal Akkermansia muciniphila and enhancing hepatic CD8+ T cell infiltration.[9] This effect is partly mediated by the inhibition of NF-κB p65 phosphorylation and subsequent downregulation of CCL2.[9]

-

Tangeretin and Nobiletin: These polymethoxyflavonoids, abundant in citrus peels, have been extensively studied for their anticancer properties.[5][10] They have been shown to inhibit the growth of breast cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting proliferation and metastasis.[5][10] Their cytotoxic activities are dependent on the molecular subtype of breast cancer and involve various molecular targets and signaling pathways.[10] In adipocytes, tangeretin and nobiletin have been found to increase glucose uptake through the PI3K/Akt and PKA pathways, suggesting a potential role in metabolic regulation relevant to cancer.[11]

-

Methylated Quercetin Derivatives: While quercetin itself has anticancer properties, its methylation can alter its activity. For instance, 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) has been shown to be less cytotoxic than quercetin in some breast cancer cell lines, suggesting that methylation of certain hydroxyl groups can reduce its antiproliferative effect.[12]

B. Molecular Mechanisms of Action in Cancer

The anticancer effects of methylated flavonoids are mediated through the modulation of several key signaling pathways and cellular processes:

-

Cell Cycle Arrest: Unlike many unmethylated flavonoids that induce apoptosis, some methylated flavonoids primarily cause cell cycle arrest. For example, 5,7-dimethoxyflavone and 5,7,4'-trimethoxyflavone induce G1 phase arrest in oral squamous carcinoma cells.[13]

-

Modulation of Signaling Pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is a common target for methylated flavonoids like tangeretin, nobiletin, and 5,7-dimethoxyflavone.[8][11]

-

NF-κB Pathway: The inhibition of the NF-κB pathway is a key mechanism for the anti-inflammatory and anticancer effects of methylated flavonoids like 5,7-dimethoxyflavone.[9][14]

-

-

Induction of Apoptosis: While cell cycle arrest is a primary mechanism for some, others like tangeretin and nobiletin can induce apoptosis in cancer cells.[5]

C. Quantitative Data: Anticancer Activity of Methylated Flavonoids

The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected methylated flavonoids in various cancer cell lines.

| Methylated Flavonoid | Cancer Cell Line | IC50 (µM) | Reference |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MCF-7 (Breast) | 37 | [12] |

| 3,3′,4′,7-O-tetraacetylquercetin (4Ac-Q) | MDA-MB-231 (Breast) | 48 | [12] |

| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MCF-7 (Breast) | > 160 | [12] |

| 3,3′,4′,7-O-tetramethylquercetin (4Me-Q) | MDA-MB-231 (Breast) | > 160 | [12] |

II. Therapeutic Targets in Inflammation

Chronic inflammation is a key driver of many diseases, and methylated flavonoids have shown potent anti-inflammatory effects by targeting key inflammatory mediators and signaling pathways.

A. Key Methylated Flavonoids and Their Anti-inflammatory Activity

-

Sakuranetin (B8019584): This O-methylated flavanone (B1672756) has demonstrated significant anti-inflammatory properties. It inhibits the production of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12 in macrophages.[13][15][16] Sakuranetin has also been shown to alleviate inflammation in models of osteoarthritis and allergic asthma.[15][17]

-

5,7-Dimethoxyflavone (DMF): DMF exhibits anti-inflammatory effects by inhibiting the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.[14]

B. Molecular Mechanisms of Action in Inflammation

The anti-inflammatory effects of methylated flavonoids are primarily attributed to their ability to modulate the following signaling pathways:

-

NF-κB Pathway: This is a central pathway in inflammation, and its inhibition is a common mechanism for many anti-inflammatory compounds, including sakuranetin and 5,7-dimethoxyflavone.[14][17]

-

MAPK Pathway (JNK, p38): Sakuranetin has been shown to attenuate the phosphorylation of JNK and p38, which are key kinases in the MAPK signaling cascade that regulates inflammatory responses.[13][16]

-

STAT1 Pathway: The phosphorylation of STAT1, a crucial transcription factor in the interferon signaling pathway, is also modulated by sakuranetin.[13][16]

-

PI3K/Akt Pathway: In the context of osteoarthritis, sakuranetin has been found to alleviate inflammation and promote chondrogenesis by inhibiting the PI3K/Akt/NF-κB pathway.[17]

C. Quantitative Data: Anti-inflammatory Activity of Methylated Flavonoids

| Methylated Flavonoid | Target/Assay | Effect | Reference |

| Sakuranetin | iNOS and COX-2 synthesis (LPS/IFN-γ stimulated macrophages) | Suppression | [13][15][16] |

| Sakuranetin | TNF-α, IL-6, IL-12 secretion (LPS-stimulated macrophages) | Suppression | [13][15][16] |

| 5,7-Dimethoxyflavone | NO, PGE2, TNF-α, IL-1β production (LPS-stimulated macrophages) | Inhibition | [14] |

III. Therapeutic Targets in Neurodegenerative Diseases

The ability of methylated flavonoids to cross the blood-brain barrier makes them attractive candidates for the treatment of neurodegenerative disorders like Alzheimer's disease.

A. Key Methylated Flavonoids and Their Neuroprotective Activity

-

5,7-Dimethoxyflavone (DMF) and 5,7,4'-Trimethoxyflavone (TMF): These methoxyflavones have shown neuroprotective potential by acting on multiple targets. They can reduce the levels of amyloid-beta (Aβ) and pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in the brain.[18] DMF has also been shown to increase the level of brain-derived neurotrophic factor (BDNF).[18]

-

Nobiletin and Tangeretin: These citrus flavonoids have been investigated for their neuroprotective effects. They have been shown to enhance glucose uptake in neuronal cells, a process that is impaired in neurodegenerative diseases.[11]

B. Molecular Mechanisms of Action in Neuroprotection

The neuroprotective effects of methylated flavonoids are multifaceted and involve:

-

Modulation of Neurotransmitter Receptors: In silico and in vivo studies suggest that DMF and TMF may interact with GABA and serotonin (B10506) receptors, which are involved in neurotransmission and cognitive function.[18]

-

Reduction of Amyloid-Beta Aggregation: Some flavonoids have been shown to interact with and inhibit the aggregation of Aβ peptides, a hallmark of Alzheimer's disease.[19][20]

-

Anti-inflammatory and Antioxidant Effects: The anti-inflammatory properties of methylated flavonoids, as discussed earlier, are also crucial for their neuroprotective effects, as neuroinflammation is a key component of neurodegenerative diseases.[18][21]

C. Quantitative Data: Neuroprotective Activity of Methylated Flavonoids

While specific EC50 values for neuroprotection are not as readily available in the initial search, the effects on key biomarkers provide a quantitative measure of their activity.

| Methylated Flavonoid | Biomarker | Effect | Reference |

| 5,7-Dimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α levels | Reduction | [18] |

| 5,7-Dimethoxyflavone | BDNF level | Increase | [18] |

| 5,7,4'-Trimethoxyflavone | Aβ, IL-1β, IL-6, TNF-α levels | Reduction | [18] |

IV. Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the therapeutic potential of methylated flavonoids.

A. Cell Viability and Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic and antiproliferative effects of methylated flavonoids on cancer cells.

Materials:

-

96-well microplates

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of the methylated flavonoid in culture medium. Remove the old medium from the wells and add 100 µL of the flavonoid-containing medium. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the flavonoid concentration.[22][23][24][25]

B. Western Blot Analysis for NF-κB Pathway Activation

This technique is used to determine the effect of methylated flavonoids on the expression and phosphorylation of key proteins in the NF-κB signaling pathway.

Materials:

-

Cell culture dishes

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system

Protocol:

-

Cell Treatment and Lysis: Treat cells with the methylated flavonoid and/or an inflammatory stimulus (e.g., LPS). Lyse the cells with lysis buffer and collect the protein extracts.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL detection system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).[2][26][27][28]

C. Cyclooxygenase (COX) Enzyme Inhibition Assay

This assay measures the ability of methylated flavonoids to inhibit the activity of COX-1 and COX-2 enzymes.

Materials:

-

COX-1 and COX-2 enzymes

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

96-well plate

-

Microplate reader

Protocol:

-

Assay Setup: In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the appropriate wells.

-

Inhibitor Addition: Add various concentrations of the methylated flavonoid or a control inhibitor (e.g., celecoxib) to the inhibitor wells.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to all wells.

-

Absorbance Measurement: Immediately measure the absorbance at 595 nm in a kinetic mode for 5-10 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the flavonoid and determine the IC50 value from the dose-response curve.[29][30][31]

V. Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: Western Blot Experimental Workflow.

Conclusion

Methylated flavonoids represent a promising class of natural compounds with significant therapeutic potential. Their enhanced bioavailability and distinct mechanisms of action compared to their unmethylated precursors make them attractive candidates for drug development in oncology, inflammation, and neurodegenerative diseases. This technical guide has provided an in-depth overview of their key molecular targets, supported by quantitative data and detailed experimental protocols. The visualization of the underlying signaling pathways and experimental workflows further aids in understanding their complex biological activities. Further research, including preclinical and clinical studies, is warranted to fully elucidate the therapeutic efficacy and safety of methylated flavonoids and to translate these promising findings into novel therapeutic strategies.

References

- 1. Nobiletin, sinensetin, and tangeretin are the main perpetrators in clementines provoking food-drug interactions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways | MDPI [mdpi.com]

- 8. The 5,7-Dimethoxyflavone Suppresses Sarcopenia by Regulating Protein Turnover and Mitochondria Biogenesis-Related Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 5,7-dimethoxyflavone inhibits hepatocellular carcinoma progression via increasing intestinal Akkermansia muciniphila and hepatic CD8+ T cell infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nobiletin and tangeretin (citrus polymethoxyflavones): an overview on their chemistry, pharmacology and cytotoxic activities against breast cancer [jcps.bjmu.edu.cn]

- 11. Polymethoxyflavonoids tangeretin and nobiletin increase glucose uptake in murine adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells [mdpi.com]

- 13. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. caringsunshine.com [caringsunshine.com]

- 15. mdpi.com [mdpi.com]

- 16. Sakuranetin Inhibits Inflammatory Enzyme, Cytokine, and Costimulatory Molecule Expression in Macrophages through Modulation of JNK, p38, and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Sakuranetin reduces inflammation and chondrocyte dysfunction in osteoarthritis by inhibiting the PI3K/AKT/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Elucidating the Neuroprotective Mechanism of 5,7-Dimethoxyflavone and 5,7',4'-Trimethoxyflavone Through In Silico Target Prediction and in Memory-Impaired Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Exploring the Reactivity of Flavonoid Compounds with Metal-Associated Amyloid-β Species - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chemrxiv.org [chemrxiv.org]

- 21. mdpi.com [mdpi.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. MTT assay protocol | Abcam [abcam.com]

- 24. researchhub.com [researchhub.com]

- 25. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 26. benchchem.com [benchchem.com]

- 27. researchgate.net [researchgate.net]

- 28. researchgate.net [researchgate.net]

- 29. benchchem.com [benchchem.com]

- 30. d-nb.info [d-nb.info]

- 31. mdpi.com [mdpi.com]

In Silico Docking Studies of Hibiscetin Heptamethyl Ether: A Technical Guide

Introduction

Hibiscetin (B1631911) heptamethyl ether, a derivative of the flavonoid hibiscetin, holds potential as a therapeutic agent due to the known biological activities of its parent compound and other related flavonoids.[1][2] In silico molecular docking is a powerful computational technique used in drug discovery to predict the binding affinity and interaction patterns between a ligand, such as hibiscetin heptamethyl ether, and a target protein. This guide provides a comprehensive overview of the methodologies, data interpretation, and potential signaling pathways involved in the in silico analysis of this compound, structured for researchers, scientists, and drug development professionals. While direct in silico studies on this compound are not extensively available in the reviewed literature, this document outlines a robust framework based on studies of structurally similar flavonoids like quercetin (B1663063) derivatives.[3][4]

Experimental Protocols

A typical in silico docking study involves several key stages, from ligand and protein preparation to the final docking simulation and analysis.

Ligand Preparation

The three-dimensional (3D) structure of this compound is the starting point for any docking study.

-

Structure Retrieval: The 2D or 3D structure of this compound can be obtained from chemical databases such as PubChem (CID 5318050).[1]

-

3D Conversion and Optimization: If a 2D structure is retrieved, it must be converted to a 3D structure using software like MarvinSketch or Open Babel. Subsequently, the geometry of the 3D structure needs to be optimized to find its lowest energy conformation. This is typically achieved using computational chemistry software and force fields like MMFF94 or UFF. The optimized ligand is often saved in a .pdb or .mol2 file format.

Protein Target Selection and Preparation

The choice of a protein target is crucial and is generally based on the therapeutic area of interest. Flavonoids are known to target various proteins involved in cancer and inflammation, such as kinases and enzymes.[2][4] For this hypothetical study, we will consider AKT1 (also known as Protein Kinase B), a key protein in cell signaling pathways implicated in cancer.[4]

-

Protein Structure Retrieval: The 3D structure of the target protein can be downloaded from the Protein Data Bank (PDB). For example, the crystal structure of human AKT1 (PDB ID: 1UNQ).

-

Protein Preparation: The raw PDB file usually contains water molecules, co-factors, and other heteroatoms that are not part of the protein itself. These are typically removed. Polar hydrogen atoms are added to the protein structure, and charges are assigned to the amino acid residues. This preparation is often performed using tools like AutoDockTools or Chimera.

Molecular Docking Simulation

Molecular docking predicts the preferred orientation of the ligand when bound to the protein and estimates the strength of the interaction.

-

Grid Box Generation: A grid box is defined around the active site of the target protein. The active site can be identified from the literature or by using the co-crystallized ligand in the PDB structure as a reference. The grid box defines the conformational space that the ligand will explore during the docking simulation.

-

Docking Algorithm: Software such as AutoDock Vina, GOLD, or Glide can be used to perform the docking. These programs use scoring functions to evaluate the binding affinity of different ligand poses. The algorithm explores various conformations of the ligand within the grid box and scores them based on factors like intermolecular energies, electrostatic interactions, and solvation effects. The result is typically a set of docked poses ranked by their binding energy.

Analysis of Docking Results

The output of a docking simulation provides valuable information about the ligand-protein interaction.

-

Binding Energy: The binding energy (usually in kcal/mol) is a key metric. A lower binding energy indicates a more stable and favorable interaction.

-

Interaction Analysis: The best-ranked pose is analyzed to identify specific interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces between this compound and the amino acid residues of the protein's active site. Visualization software like PyMOL or Discovery Studio is used for this purpose.

Data Presentation

Quantitative data from docking studies are best presented in tables for clear comparison.

Table 1: Hypothetical Docking Results of this compound with Target Proteins